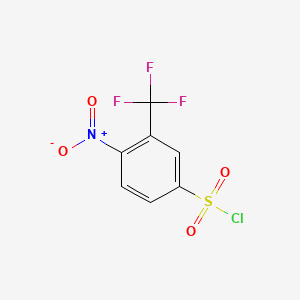

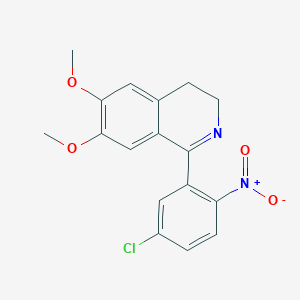

1-(5-氯-2-硝基苯基)-6,7-二甲氧基-3,4-二氢异喹啉

描述

1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a heterocyclic compound with the following properties:

- Empirical Formula : C<sub>17</sub>H<sub>15</sub>ClN<sub>2</sub>O<sub>4</sub>

- Molecular Weight : 332.77 g/mol

- CAS Number : 18640-60-3

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route is as follows:

- Start with p-bromoacetophenone and thiourea .

- React them in the presence of iodine catalyst to form the intermediate 4-(4-bromophenyl) thiazol-2-amine .

- Further react the intermediate with chloroacetyl chloride to generate the desired product.

Molecular Structure Analysis

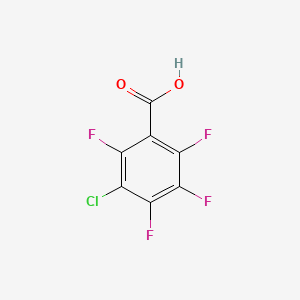

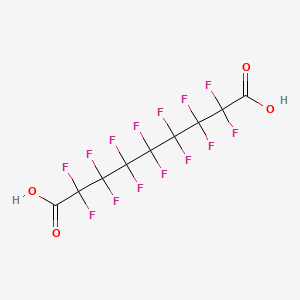

The molecular structure of 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline consists of an isoquinoline core with a chloro-nitrophenyl group and two methoxy groups. The chlorine and nitro substituents contribute to its reactivity and properties.

Chemical Reactions Analysis

- Primary Amines Reaction : When treated with nitrous acid, primary amines yield nitrogen gas and various organic products. For example:

- 1-Aminopropane + HNO<sub>2</sub> → Propan-1-ol + H<sub>2</sub>O + N<sub>2</sub>

- Secondary Amines Reaction : Secondary amines react with nitrous acid to form nitrosamines , which are potent carcinogens. This reaction is no longer performed due to safety concerns.

Physical And Chemical Properties Analysis

- Physical State : Solid

- Solubility : Soluble in organic solvents

- Melting Point : Varies based on crystalline form

- Color : Typically yellow or orange

科学研究应用

局部麻醉活性和毒性研究

1-(5-氯-2-硝基苯基)-6,7-二甲氧基-3,4-二氢异喹啉,作为异喹啉生物碱家族的一部分,已被评估其在局部麻醉活性方面的潜力。Azamatov等人(2023年)研究了一系列1-芳基-6,7-二甲氧基-1,2,3,4-四氢异喹啉的局部麻醉性能和急性毒性。这些化合物表现出显著的局部麻醉效果,在某些情况下超过利多卡因。然而,它们的毒性各不相同,表明需要进一步优化和研究以实现安全的治疗应用(Azamatov et al., 2023)。

结构和立体化学研究

对异喹啉衍生物的结构和立体化学分析,包括与1-(5-氯-2-硝基苯基)-6,7-二甲氧基-3,4-二氢异喹啉相关的化合物,一直是一个重要的研究领域。Heydenreich等人(2003年)和其他研究人员的研究集中在理解各种取代异喹啉的构型和构象,这对于它们的治疗和工业应用至关重要(Heydenreich et al., 2003)。

合成技术

对异喹啉衍生物合成的进展已得到广泛探讨。例如,Roberts等人(1997年)开发了从相关化合物合成吡咯并[4,3,2-de]喹啉的方法,展示了这些化学结构在各种应用中的多功能性和潜力(Roberts et al., 1997)。

抗心律失常性能

Markaryan等人(2000年)探讨了异喹啉衍生物的抗心律失常性能,包括与1-(5-氯-2-硝基苯基)-6,7-二甲氧基-3,4-二氢异喹啉相关的化合物。这项研究突显了这些化合物在心血管药物学中的潜在药用应用(Markaryan et al., 2000)。

安全和危害

- Safety : Handle with care due to potential carcinogenicity of nitrosamines.

- Storage : Store in a cool, dry place away from direct sunlight.

- Hazard Classifications : Eye irritant (GHS07).

未来方向

- Investigate its biological activity and potential therapeutic applications.

- Explore modifications to enhance its efficacy or reduce toxicity.

Please note that this analysis is based on available information, and further research may provide additional insights. Always exercise caution when handling chemical compounds. 🧪🔬

属性

IUPAC Name |

1-(5-chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4/c1-23-15-7-10-5-6-19-17(12(10)9-16(15)24-2)13-8-11(18)3-4-14(13)20(21)22/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWAPLAIZMBGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370939 | |

| Record name | 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

CAS RN |

62206-13-7 | |

| Record name | 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。